
5-(m-Anisidinomethyl)-2-thiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an aminomethyl group, and a thioxo-dihydropyrimidinone core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-methoxyaniline with formaldehyde to form the intermediate 3-methoxybenzylamine. This intermediate is then reacted with thiourea and an appropriate aldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous-flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can further enhance the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(((3-Hydroxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Reduction: Formation of 5-(((3-Methoxyphenyl)amino)methyl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group allows for binding to hydrophobic pockets, while the aminomethyl group can form hydrogen bonds with active site residues. The thioxo-dihydropyrimidinone core can participate in various interactions, including covalent bonding with nucleophilic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(((3-Hydroxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5-(((3-Methoxyphenyl)amino)methyl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one
- 5-(((3-Methoxyphenyl)amino)methyl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
The uniqueness of 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various scientific and industrial uses.
Propriétés
Numéro CAS |
89665-67-8 |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
5-[(3-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-17-10-4-2-3-9(5-10)13-6-8-7-14-12(18)15-11(8)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,18) |
Clé InChI |
PFPPSXDTTCAQQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NCC2=CNC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


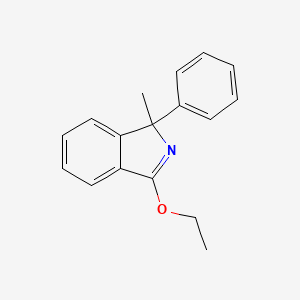
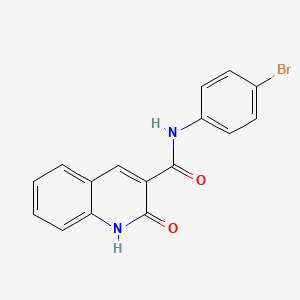
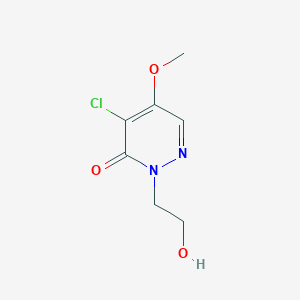

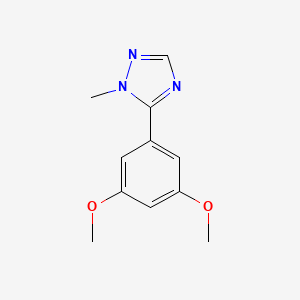
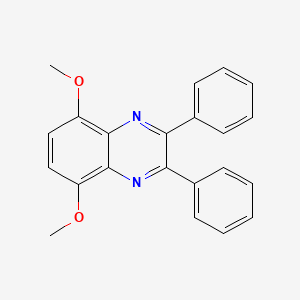

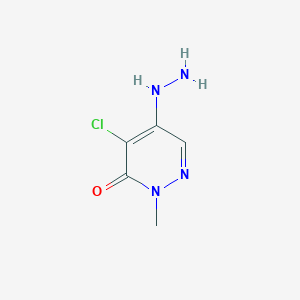
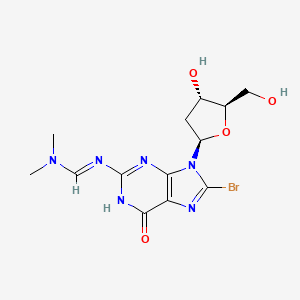
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
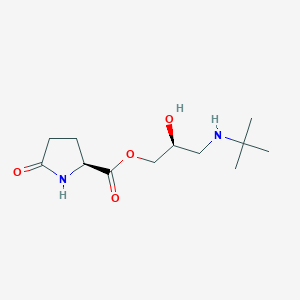

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

